molecular formula C10H18OS B15320776 3-(Tert-butylsulfanyl)cyclohexan-1-one

3-(Tert-butylsulfanyl)cyclohexan-1-one

Cat. No.: B15320776
M. Wt: 186.32 g/mol
InChI Key: QLZNBAUGSUHONX-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C10H18OS. It is characterized by a cyclohexanone ring substituted with a tert-butylsulfanyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylsulfanyl)cyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the hydrogenation of phenol or by the oxidation of cyclohexanol.

    Introduction of the Tert-butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclohexanone with tert-butylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butylsulfanyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The tert-butylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the cyclohexanone ring can undergo various transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)cyclohexan-1-one
  • 3-(Ethylsulfanyl)cyclohexan-1-one
  • 3-(Isopropylsulfanyl)cyclohexan-1-one

Uniqueness

3-(Tert-butylsulfanyl)cyclohexan-1-one is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its reactivity and interactions compared to other similar compounds with smaller alkyl sulfanyl groups. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

3-tert-butylsulfanylcyclohexan-1-one

InChI

InChI=1S/C10H18OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h9H,4-7H2,1-3H3

InChI Key

QLZNBAUGSUHONX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1CCCC(=O)C1

Origin of Product

United States

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